molecular formula C22H32O B14437114 2-(Dodecyloxy)naphthalene CAS No. 78904-64-0

2-(Dodecyloxy)naphthalene

Katalognummer: B14437114
CAS-Nummer: 78904-64-0
Molekulargewicht: 312.5 g/mol
InChI-Schlüssel: SGZSHWXSWILTIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Dodecyloxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a dodecyloxy group attached to the second position of the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dodecyloxy)naphthalene typically involves the alkylation of 2-naphthol with dodecyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions generally include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and increased efficiency. The use of catalysts, such as phase transfer catalysts, can further enhance the reaction rate and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Dodecyloxy)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into dihydronaphthalene derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride (AlCl₃) as a catalyst.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Dihydronaphthalene derivatives

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

2-(Dodecyloxy)naphthalene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Wirkmechanismus

The mechanism of action of 2-(Dodecyloxy)naphthalene depends on its specific application. In biological systems, it may interact with cellular membranes due to its lipophilic nature, potentially disrupting membrane integrity and function. In organic electronics, its mechanism involves the transfer of electrons or holes, contributing to the material’s conductivity and optoelectronic properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Octyloxy)naphthalene
  • 2-(Hexadecyloxy)naphthalene
  • 2-(Methoxy)naphthalene

Uniqueness

2-(Dodecyloxy)naphthalene is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. The dodecyloxy group provides a balance between hydrophobicity and flexibility, making it suitable for various applications in materials science and organic electronics.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Eigenschaften

CAS-Nummer

78904-64-0

Molekularformel

C22H32O

Molekulargewicht

312.5 g/mol

IUPAC-Name

2-dodecoxynaphthalene

InChI

InChI=1S/C22H32O/c1-2-3-4-5-6-7-8-9-10-13-18-23-22-17-16-20-14-11-12-15-21(20)19-22/h11-12,14-17,19H,2-10,13,18H2,1H3

InChI-Schlüssel

SGZSHWXSWILTIG-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCOC1=CC2=CC=CC=C2C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.